2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine
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Overview
Description
2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-phenyl-1,3,4-oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce reduced forms of the oxadiazole ring .
Scientific Research Applications
2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an oxadiazole moiety makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H19N3O |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(2-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H19N3O/c1-12-7-5-6-10-18(12)11-14-16-17-15(19-14)13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 |
InChI Key |
TVLRBVCAHBHTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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